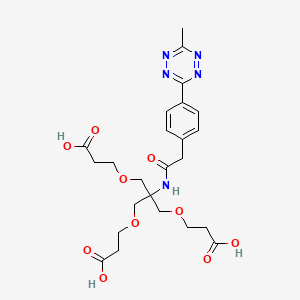
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is a complex organic compound that features a tetrazine ring, amide linkage, and polyethylene glycol (PEG) chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane typically involves multiple steps:
Formation of the Tetrazine Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic conditions.
Amide Bond Formation: The tetrazine ring can be coupled with an amine-containing PEG derivative using standard amide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification systems such as HPLC (High-Performance Liquid Chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane can undergo various chemical reactions:
Oxidation and Reduction: The tetrazine ring can participate in redox reactions, which can be used to modify its electronic properties.
Substitution Reactions: The PEG chains can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC, NHS for amide bond formation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the tetrazine ring could lead to the formation of tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Bioconjugation: The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling biomolecules.
Drug Delivery: The PEG chains can enhance the solubility and stability of drug molecules, making this compound a potential candidate for drug delivery systems.
Imaging: The unique chemical properties of the tetrazine ring can be exploited for imaging applications in biological systems.
Wirkmechanismus
The mechanism of action of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane would depend on its specific application. In bioconjugation, the tetrazine ring can react with trans-cyclooctene derivatives through an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and can occur under physiological conditions, making it ideal for biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazine Derivatives: Other compounds containing the tetrazine ring, such as methyltetrazine-PEG derivatives.
PEGylated Compounds: Compounds with PEG chains, such as PEGylated proteins and drugs.
Uniqueness
Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is unique due to the combination of the tetrazine ring and PEG chains, which provides both bioorthogonal reactivity and enhanced solubility/stability. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H31N5O10 |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]propoxy]propanoic acid |
InChI |
InChI=1S/C24H31N5O10/c1-16-26-28-23(29-27-16)18-4-2-17(3-5-18)12-19(30)25-24(13-37-9-6-20(31)32,14-38-10-7-21(33)34)15-39-11-8-22(35)36/h2-5H,6-15H2,1H3,(H,25,30)(H,31,32)(H,33,34)(H,35,36) |
InChI-Schlüssel |
KLTBGQZOPVPPTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


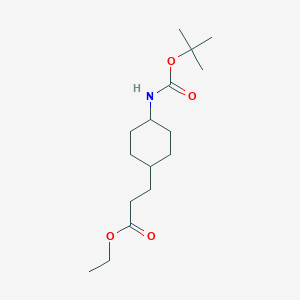
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
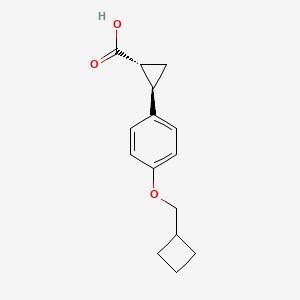
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
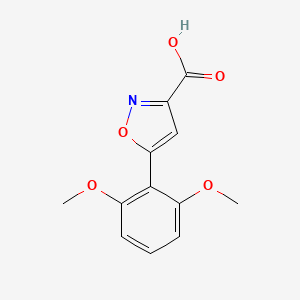
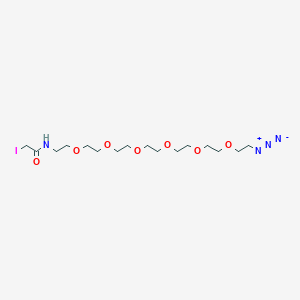
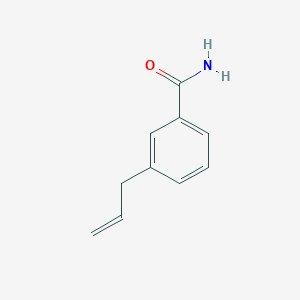

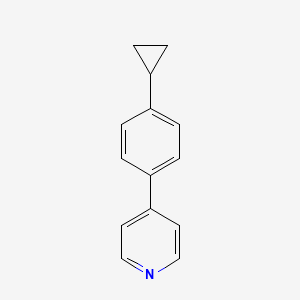
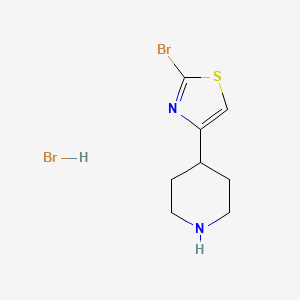
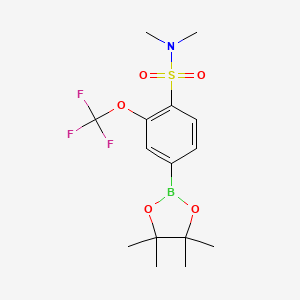
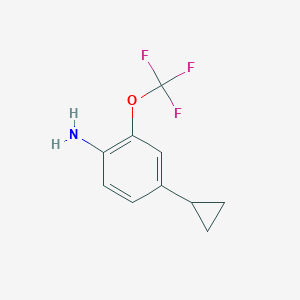
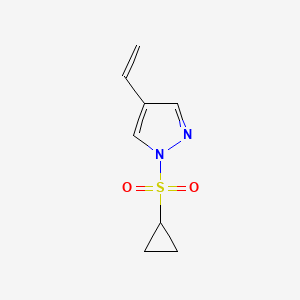
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
